molecular formula C22H24N2OS B11360301 4-tert-butyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide

4-tert-butyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide

Cat. No.: B11360301
M. Wt: 364.5 g/mol
InChI Key: FMEFOPABSITZBK-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide: is a chemical compound with the following structural formula:

C22H33BO7S\text{C}_{22}\text{H}_{33}\text{BO}_7\text{S} C22​H33​BO7​S

This compound features a tert-butyl group, a thiazole ring, and a benzamide moiety. Let’s explore its properties and applications.

Preparation Methods

Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common approach is to start with a thiazole derivative and then introduce the tert-butyl group and benzamide functionality. Specific reaction conditions and reagents may vary, but the overall synthetic strategy aims to assemble the desired structure.

Industrial Production:: While industrial-scale production methods are not widely documented, research laboratories often synthesize this compound for scientific investigations.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The thiazole ring may undergo oxidation reactions.

    Substitution: The tert-butyl group can be substituted under appropriate conditions.

    Reduction: Reduction of functional groups may be possible.

Common Reagents::

    Boronic acids: Used for Suzuki-Miyaura cross-coupling reactions.

    Thionyl chloride: Converts the amide to a thionyl chloride derivative.

    Hydrogenation catalysts: Employed for reduction reactions.

Major Products:: The major products depend on the specific reactions performed. For example, coupling with aryl halides yields various derivatives.

Scientific Research Applications

Chemistry::

    Building Block: Researchers use this compound as a building block for more complex molecules.

    Fluorescent Probes: Modified versions serve as fluorescent probes in chemical biology.

Biology and Medicine::

    Biological Studies: Investigating biological processes and interactions.

    Drug Development:

Industry::

    Materials Science: Used in the design of functional materials.

Mechanism of Action

The exact mechanism of action remains an active area of research. its structural features suggest potential interactions with cellular targets or enzymes.

Comparison with Similar Compounds

While there are no direct analogs, compounds containing thiazole and benzamide moieties are studied for their diverse properties. Notable related compounds include 4,4’,4-tri-tert-butyl-2,2’:6’,2-terpyridine and 4-TERT-BUTYL-N-(4-PHENYL-3-(2-THIENYLCARBONYL)-1,3-THIAZOL-2(3H)) .

Properties

Molecular Formula

C22H24N2OS

Molecular Weight

364.5 g/mol

IUPAC Name

4-tert-butyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide

InChI

InChI=1S/C22H24N2OS/c1-22(2,3)18-11-9-16(10-12-18)20(25)23-14-13-19-15-26-21(24-19)17-7-5-4-6-8-17/h4-12,15H,13-14H2,1-3H3,(H,23,25)

InChI Key

FMEFOPABSITZBK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCC2=CSC(=N2)C3=CC=CC=C3

Origin of Product

United States

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